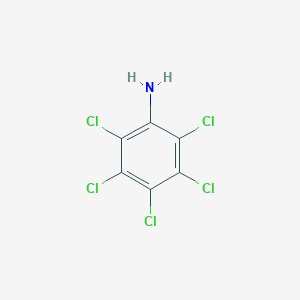

Pentachloroaniline

概要

説明

準備方法

合成経路と反応条件

カルシポトリエンは、容易に入手可能な前駆体から始まる多段階プロセスによって合成されます。 合成には、ビタミンD誘導体の特徴であるセコステロイド骨格の形成が含まれます . 主要なステップには以下が含まれます。

セコステロイド骨格の形成: これは、ステロイド核のB環の開裂を含みます。

水酸化: カルシトリオールの構造を模倣するために、特定の位置にヒドロキシル基を導入します。

側鎖の修飾: 化合物の生物活性を高めるために側鎖を付加します。

工業生産方法

工業的には、カルシポトリエンは、安定性と有効性を高めるために固体脂質ナノ粒子(SLN)を使用して製造されています . 調製には以下が含まれます。

固体脂質へのカプセル化: これにより、薬物の透過性と徐放性が向上します。

安定性試験: ナノ粒子の安定性を低温(約4°C)で維持し、有効性を維持します.

化学反応解析

反応の種類

カルシポトリエンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基を形成するために酸素原子を導入します。

還元: 酸素原子を除去するか、水素原子を付加します。

置換: 分子内の特定の原子または基を置換します。

一般的な試薬と条件

酸化剤: 水酸化反応に使用されます。

還元剤: 構造を修飾するために還元反応で使用されます。

触媒: しばしば置換反応を促進するために使用されます。

生成される主な生成物

これらの反応によって生成される主な生成物には、ヒドロキシル化誘導体と修飾されたセコステロイド構造が含まれており、カルシポトリエンの生物活性を高めます .

科学研究の応用

カルシポトリエンは、幅広い科学研究の応用があります。

化学: ビタミンD類似体とその合成を研究するためのモデル化合物として使用されます。

生物学: 細胞の成長と分化を調節する役割について調査されています。

化学反応の分析

Types of Reactions

Calcipotriene undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing agents: Used for hydroxylation reactions.

Reducing agents: Employed in reduction reactions to modify the structure.

Catalysts: Often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives and modified secosteroid structures, which enhance the biological activity of calcipotriene .

科学的研究の応用

Environmental Monitoring

Detection and Analysis

PCA is primarily recognized as a metabolite of the fungicide pentachloronitrobenzene (PCNB). Its presence in environmental samples is often monitored due to its potential toxicity and persistence. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are commonly employed for sensitive detection of PCA in soil, water, and air samples .

Case Study: Environmental Persistence

A study conducted on the degradation of PCNB in aquatic environments revealed that PCA was one of the significant metabolites formed. The research highlighted PCA's stability in various environmental matrices, indicating its potential as a long-term contaminant .

Toxicological Research

Biological Activity

PCA has been classified as a potential carcinogen, with studies indicating that it may exhibit mutagenic properties. Regulatory agencies have categorized PCA under groups 1A or 1B for carcinogenicity .

Case Study: Animal Studies

In a series of toxicological studies, PCA was administered to various animal models to assess its effects. For instance, mice exposed to PCA showed increased fetal mortality at certain dosage levels during gestation, while lower doses did not exhibit significant teratogenic effects . This research underscores the need for further investigation into PCA's long-term health impacts.

Industrial Applications

Synthesis and Chemical Reactions

PCA is utilized in synthesizing other chemical compounds due to its unique chlorinated structure. It serves as an intermediate in producing various industrial chemicals and materials .

Comparative Analysis of Chlorinated Anilines

The following table summarizes the structural features and applications of pentachloroaniline compared to other chlorinated anilines:

| Compound Name | Formula | Chlorine Atoms | Unique Features |

|---|---|---|---|

| This compound | C6HCl5N | 5 | High stability; potential carcinogen |

| Tetrachloroaniline | C6H3Cl4N | 4 | Less chlorinated; potentially less toxic |

| Trichloroaniline | C6H4Cl3N | 3 | More reactive; used in different synthesis routes |

| Dichloroaniline | C6H5Cl2N | 2 | Commonly found in industrial applications |

| Monochloroaniline | C6H6ClN | 1 | Least toxic; widely used as a starting material |

作用機序

カルシポトリエンは、ステロイド/甲状腺ホルモン受容体スーパーファミリーの一部であるビタミンD受容体(VDR)に結合することによって作用します . この結合は、細胞の分化と増殖に関連する遺伝子発現を調節します。 主要な分子標的は次のとおりです。

角化細胞: カルシポトリエンはこれらの皮膚細胞の増殖を抑制し、乾癬の症状を軽減します。

類似の化合物との比較

類似の化合物

カルシトリオール: 乾癬を含むさまざまな疾患の治療に使用されるビタミンDの天然型。

ベタメタゾンジプロピオン酸: 有効性を高めるために、カルシポトリエンと組み合わせて使用されることが多い合成コルチコステロイド.

カルシポトリエンの独自性

カルシポトリエンは、カルシウム代謝への影響を最小限に抑えながら、ビタミンD受容体を選択的に調節する能力が独特です . これにより、他のビタミンD類似体と比較して、乾癬の長期治療に安全な選択肢となっています。

類似化合物との比較

Similar Compounds

Calcitriol: The natural form of vitamin D, used in the treatment of various conditions including psoriasis.

Betamethasone dipropionate: A synthetic corticosteroid often combined with calcipotriene for enhanced efficacy.

Uniqueness of Calcipotriene

Calcipotriene is unique in its ability to selectively modulate the vitamin D receptor with minimal effects on calcium metabolism . This makes it a safer option for long-term use in treating psoriasis compared to other vitamin D analogs.

生物活性

Pentachloroaniline (PCA) is a chlorinated aromatic amine, a derivative of pentachloronitrobenzene (PCNB), which has been widely used as a fungicide. Its structure, characterized by five chlorine atoms attached to an aniline ring, contributes to its complex biological activity and environmental persistence. PCA is recognized for its toxicity and potential to disrupt biological systems, making it a significant subject of ecotoxicological studies.

Toxicological Profile

PCA exhibits various toxicological effects across different biological systems, primarily due to its ability to interfere with cellular processes and induce oxidative stress. Research indicates that PCA can disrupt mitochondrial function, leading to impaired energy metabolism and increased production of reactive oxygen species (ROS) .

Key Toxic Effects:

- Cellular Respiration Inhibition: PCA has been shown to inhibit mitochondrial respiration in various cell types, which can lead to cell death .

- Genotoxicity: Studies have demonstrated that PCA can induce DNA damage in several organisms, including fish and mammalian cell lines .

- Endocrine Disruption: There is evidence suggesting that PCA may act as an endocrine disruptor, affecting hormonal balance and reproductive health in exposed organisms .

Environmental Impact

PCA is primarily released into the environment through agricultural runoff and industrial discharges. Its persistence in soil and water bodies raises concerns about bioaccumulation in aquatic organisms and potential entry into the food chain. Studies have indicated that PCA can be transformed by microbial processes in anaerobic conditions, leading to varying degrees of toxicity depending on the transformation products formed .

Case Studies

- Aquatic Toxicity: A study assessed the effects of PCA on aquatic organisms, revealing significant mortality rates in fish exposed to concentrations as low as 1 µg/L over 96 hours. The study highlighted the sensitivity of various species, with some showing acute responses at lower concentrations than others .

- Biodegradation Studies: Research focused on the biodegradation of PCA by indigenous microbial communities demonstrated that certain bacteria could effectively degrade PCA under anaerobic conditions. This finding suggests potential bioremediation strategies for contaminated sites .

Table: Summary of Biological Effects of this compound

| Biological Effect | Organism/Model | Concentration Range | Observed Effect |

|---|---|---|---|

| Mitochondrial Inhibition | Mammalian Cell Lines | 0.5 - 5 µg/mL | Reduced ATP production |

| Genotoxicity | Fish (e.g., Danio rerio) | 1 - 10 µg/L | DNA strand breaks |

| Endocrine Disruption | Rodent Models | 0.1 - 1 mg/kg | Altered hormone levels |

| Aquatic Toxicity | Various Fish Species | 1 - 10 µg/L | Increased mortality |

| Biodegradation | Microbial Communities | Variable | Up to 90% degradation in optimal conditions |

PCA's biological activity can be attributed to several mechanisms:

- Oxidative Stress Induction: PCA generates ROS, leading to lipid peroxidation and protein damage.

- Alteration of Gene Expression: Exposure to PCA affects the expression of genes involved in detoxification processes and stress responses.

- Disruption of Cell Signaling Pathways: PCA interferes with signal transduction pathways crucial for cell survival and proliferation.

特性

IUPAC Name |

2,3,4,5,6-pentachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037584 | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline solid; [MSDSonline] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

527-20-8 | |

| Record name | Pentachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235 °C | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How persistent is Pentachloroaniline in the soil environment?

A1: this compound (PCA) is a highly persistent compound in soil. Studies show it can remain in the soil for extended periods, even after the application of its parent compound, Pentachloronitrobenzene (PCNB), has been discontinued. [, , ]

Q2: What are the main degradation pathways of this compound in soil?

A2: While PCA is persistent, it can degrade in soil primarily through two mechanisms: volatilization and biodegradation. Interestingly, biodegradation tends to be more efficient under anaerobic conditions. []

Q3: Can this compound be taken up by plants grown in contaminated soil?

A3: Yes, research indicates that PCA can be absorbed by crops from contaminated soils, particularly accumulating in the surface tissues of roots in direct contact with the soil. []

Q4: What strategies can be employed to reduce this compound uptake by crops?

A4: Amending contaminated soil with activated charcoal has shown promise in reducing PCA uptake by cucumbers. This method increases the soil's capacity to bind PCA, thereby decreasing its bioavailability to plants. []

Q5: What analytical methods are commonly used to detect and quantify this compound in environmental samples?

A7: Gas chromatography coupled with electron capture detection (GC-ECD) is a widely used technique for analyzing PCA residues in soil and plant samples. This method offers high sensitivity and selectivity for detecting trace amounts of PCA. [, , , , ]

Q6: Are there alternative techniques for analyzing this compound in complex matrices?

A8: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Mass Fragmentography have also been employed for the identification and quantification of PCA and its related compounds in environmental matrices. These methods provide more detailed structural information, enabling the identification of specific isomers and metabolites. [, , ]

Q7: How can the bioavailability of this compound in aqueous environments be assessed?

A9: Kinetic solid-phase extraction using C-18 Empore disks has been successfully utilized to estimate the freely dissolved concentration of PCA in water, which directly correlates with its bioavailability. This technique is valuable for understanding the impact of factors like dissolved organic matter on PCA's bioavailability. [, ]

Q8: How is this compound metabolized in biological systems?

A10: Research suggests that PCA can be metabolized by various microorganisms. One identified pathway involves the conversion of PCA to Pentachlorothioanisole (PCTA). [] Further studies in rats identified various metabolites, including methylthio derivatives and products of dechlorination and oxidation. []

Q9: Does the presence of nitrate affect the microbial transformation of this compound?

A11: Yes, studies have shown that high nitrate concentrations can significantly impact the microbial dechlorination of PCA. Nitrate reduction can lead to the accumulation of toxic intermediates like nitric oxide and nitrous oxide, hindering the complete degradation of PCA. []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C6Cl5N, and its molecular weight is 265.35 g/mol.

Q11: What spectroscopic techniques are useful for characterizing this compound?

A13: Raman and infrared spectroscopy have been employed to analyze the vibrational modes and structural characteristics of PCA. []

Q12: Have any computational chemistry studies been conducted on this compound?

A15: Yes, theoretical investigations have explored the sequential reductive dechlorination pathways of PCA using thermodynamic calculations and electronic property analysis. These studies aimed to predict the distribution of dechlorination products and understand the factors governing the dechlorination process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。